![molecular formula C17H17NO4S B028821 (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol CAS No. 96795-00-5](/img/structure/B28821.png)
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
Übersicht
Beschreibung
“(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol” is a biochemical used for proteomics research . It has a molecular formula of C17H14D3NO4S and a molecular weight of 334.40 .
Molecular Structure Analysis
The compound has a complex structure, with a methylsulfonyl group attached to a phenyl ring, which is further connected to an oxazole ring with a methanol group .Physical And Chemical Properties Analysis
This compound is a white solid that is soluble in dichloromethane, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 (COX-2) Inhibition
This compound has been evaluated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammation process and is a target for anti-inflammatory drugs. The compound’s ability to selectively inhibit COX-2 over COX-1 suggests its potential use in developing new anti-inflammatory agents with fewer gastrointestinal side effects compared to non-selective COX inhibitors .
Anti-inflammatory Activity
In relation to its COX-2 inhibition properties, the compound has also been assessed for its anti-inflammatory activity in vivo. This includes evaluating its effectiveness in reducing inflammation in animal models, which is crucial for the development of new anti-inflammatory medications .
Ulcerogenic Liability Assessment
The safety profile of this compound has been studied by examining its ulcerogenic liability. This involves determining the potential of the compound to cause gastric ulcers, which is an important consideration in the development of safer anti-inflammatory drugs .
Histopathological Evaluation
Histopathological examination of tissues treated with the compound has been performed to assess its cariogenic effect. This type of analysis helps in understanding the cellular and tissue-level impact of the compound, which is vital for determining its safety and efficacy .
Drug-likeness and ADME Profiles
The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and drug-likeness have been predicted in silico. These studies are essential for assessing the potential of the compound to be developed into a therapeutic drug .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of the compound with the COX-2 enzyme at the molecular level. This helps in elucidating the binding affinity and mode of action, which is crucial for rational drug design .
Synthesis of Benzimidazole Derivatives
The compound’s pharmacophore has been utilized in the design and synthesis of a novel series of benzimidazole derivatives. These derivatives have been explored for their selective COX-2 inhibitory activity, showcasing the compound’s utility in medicinal chemistry .
Chemical Reference and Availability
Lastly, the compound serves as a chemical reference for various research applications and is available for purchase, facilitating further studies and experiments in the scientific community .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation. This can lead to a decrease in inflammation and associated symptoms.
Pharmacokinetics
These studies suggest that such compounds may have good bioavailability and selective inhibition to the COX-2 isozyme .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of pro-inflammatory mediators. This can lead to a reduction in inflammation and associated symptoms such as pain .
Eigenschaften
IUPAC Name |
[(4R,5R)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)18-17(22-16)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCXPQQPWOKDFW-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563679 | |
Record name | {(4R,5R)-5-[4-(Methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol | |
CAS RN |
96795-00-5 | |
Record name | {(4R,5R)-5-[4-(Methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.